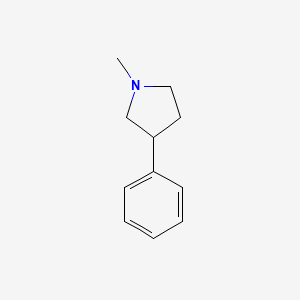

1-Methyl-3-phenylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

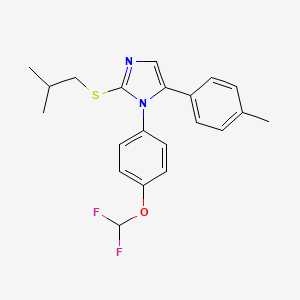

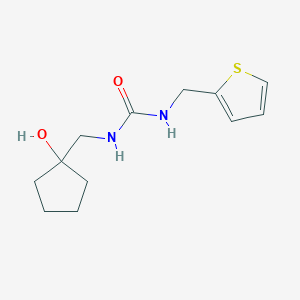

1-Methyl-3-phenylpyrrolidine is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidines, including 1-Methyl-3-phenylpyrrolidine, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The synthesis can also involve the use of simple aryl or alkyl halides .Molecular Structure Analysis

The molecular formula of 1-Methyl-3-phenylpyrrolidine is C11H15N . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .Scientific Research Applications

Arylation Processes

1-Methyl-3-phenylpyrrolidine has been studied in the context of arylation processes. Sezen and Sames (2005) explored the selective arylation of N-phenylpyrrolidine, a process significant for sp3 C-H bond functionalization without the need for a directing group, using Ru(H)2(CO)(PCy3)3 as a catalyst (Sezen & Sames, 2005).

Bromodomain Inhibition

In the realm of medicinal chemistry, Hilton-Proctor et al. (2020) synthesized a 4-phenyl substituted analogue, 1-methyl-4-phenylpyrrolidin-2-one, as part of developing bromodomain inhibitors. This research is a part of fragment-based drug discovery, targeting protein-protein interactions in disease pathways (Hilton-Proctor et al., 2020).

Antimicrobial and Antitumor Properties

Azmy et al. (2018) reported the microwave-assisted synthesis of novel compounds with antitumor and antimicrobial properties, using a derivative of 1-methyl-3-phenylpyrrolidine (Azmy et al., 2018). Furthermore, Sato et al. (2002) conducted structure-activity relationship studies on 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems, highlighting their antibacterial activity against various strains, including MRSA (Sato et al., 2002).

Synthesis of Novel Compounds

Cvetković et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones with observed antifungal activities, indicating the potential application of these compounds in addressing fungal infections (Cvetković et al., 2019).

Enantiocontrol in Chemical Reactions

Scharnagel et al. (2014) utilized a derivative of 1-methyl-3-phenylpyrrolidine as a chiral ligand in copper(II)-catalysed Henry reactions, achieving high enantiocontrol. This research contributes to the development of enantioselective synthetic methods (Scharnagel et al., 2014).

Mechanistic Insights into Chemical Reactions

Liu et al. (2016) provided mechanistic insights into the asymmetric C–H insertion reaction involving 1-phenylpyrrolidine. Their research utilized computational methods, contributing to the understanding of reaction mechanisms in organometallic chemistry (Liu et al., 2016).

Safety and Hazards

Future Directions

The future directions for the use of pyrrolidines, including 1-Methyl-3-phenylpyrrolidine, in drug discovery are promising. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name |

1-methyl-3-phenylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNBZEZHOYJIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-phenylpyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2500550.png)

![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)